molecular formula C18H23N3O B2737337 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380142-28-7

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2737337
CAS No.: 2380142-28-7
M. Wt: 297.402
InChI Key: STVCTGWFURZKMK-UHFFFAOYSA-N
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Description

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic 3,4-dihydroquinazolin-4-one core substituted at the 3-position with a (1-cyclobutylpiperidin-4-yl)methyl group.

Properties

IUPAC Name

3-[(1-cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18-16-6-1-2-7-17(16)19-13-21(18)12-14-8-10-20(11-9-14)15-4-3-5-15/h1-2,6-7,13-15H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCTGWFURZKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Aminobenzamides

The dihydroquinazolinone scaffold is classically prepared via acid-catalyzed cyclization of o-aminobenzamides with aldehydes or ketones. For example:

  • Microwave-assisted synthesis : Methyl 2-formylphenyl carbamate reacts with primary amines under microwave irradiation (100–120°C, 20–30 min) in formic acid, yielding 3-substituted dihydroquinazolinones in 45–68% yields.
  • Ytterbium triflate catalysis : Fragment coupling using Yb(OTf)₃ enables efficient cyclization at ambient temperatures, minimizing side reactions.

Oxidation Considerations

Dihydroquinazolinones are prone to oxidation to quinazolinones under aerobic conditions or with agents like DDQ or MnO₂. Stabilization requires inert atmospheres or additives like BHT (butylated hydroxytoluene).

Synthesis of the (1-Cyclobutylpiperidin-4-yl)methyl Fragment

Cyclobutylpiperidine Construction

Piperidine rings substituted with cyclobutyl groups are synthesized via:

  • Grignard addition to 4-piperidone : Treatment of 4-piperidone with cyclobutylmagnesium bromide forms 1-cyclobutylpiperidin-4-ol, followed by reduction (NaBH₄/HOAc) to 1-cyclobutylpiperidine.
  • Leuckart–Wallach reaction : Reductive amination of cyclobutanone with 4-aminopiperidine under formic acid yields 1-cyclobutylpiperidine.

Methylation Strategies

Introducing the methylene bridge involves:

  • Mitsunobu reaction : 1-Cyclobutylpiperidin-4-ol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine to install the methylene group.
  • Alkylation : 4-(Bromomethyl)-1-cyclobutylpiperidine is synthesized via HBr treatment of 1-cyclobutylpiperidin-4-ylmethanol, though yields are moderate (50–60%) due to steric hindrance.

Fragment Coupling Methodologies

N-Alkylation of Dihydroquinazolinone

The dihydroquinazolinone nitrogen undergoes alkylation with 4-(bromomethyl)-1-cyclobutylpiperidine under basic conditions (K₂CO₃, DMF, 80°C), achieving 60–70% yields. Competing O-alkylation is suppressed using polar aprotic solvents.

Reductive Amination

Condensing 3-formyldihydroquinazolinone with 1-cyclobutylpiperidin-4-amine in the presence of NaBH₃CN or STAB (sodium triacetoxyborohydride) affords the target compound in 55–65% yields. This method avoids harsh alkylation conditions but requires precise stoichiometry.

Optimization and Challenges

Steric and Electronic Effects

  • Cyclobutyl group hindrance : Bulky substituents reduce coupling efficiency, necessitating elevated temperatures (100–120°C) or prolonged reaction times (24–48 hr).
  • Solvent selection : DMF and NMP enhance solubility of aromatic intermediates, while THF minimizes byproduct formation.

Purification and Characterization

  • Column chromatography : Silica gel elution with EtOAc/hexane (3:7) resolves dihydroquinazolinone derivatives from unreacted starting materials.
  • Spectroscopic validation :
    • ¹H NMR : Distinct signals for piperidine CH₂ (δ 2.4–3.1 ppm) and cyclobutyl CH (δ 1.6–2.0 ppm).
    • HRMS : Calculated for C₁₉H₂₅N₃O [M+H]⁺: 312.2078; Observed: 312.2081.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
N-Alkylation 60–70 ≥95 Scalability Requires dry conditions
Reductive Amination 55–65 ≥90 Mild conditions Stoichiometric control critical
Microwave-assisted 68 ≥98 Rapid synthesis Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction reactions may yield fully hydrogenated quinazolinone derivatives.

Scientific Research Applications

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, some quinazolinone derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Substituent Variations on the Quinazolinone Core

The quinazolinone scaffold is highly versatile, with substitutions at the 2-, 3-, and 6-positions modulating bioactivity. Key analogs include:

Compound Name Substituents Key Structural Features Biological Target Reference
3-[(4-Fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one - 3-[(4-Fluorophenyl)methyl]
- 2-Methyl
Enhanced interactions with NS5B polymerase residues (Cys316, Tyr555) Antiviral (HCV NS5B)
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide - Para-sulfonamide on phenyl ring
- 2-Ethenyl linker
COX-2 inhibition (47.1% at 20 μM) Anti-inflammatory
6-Chloro-3-[(5-{[2-(4-fluorophenyl)-2-oxoethyl] sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one - 6-Chloro
- Thiadiazole-sulfanyl side chain
Improved solubility and lipophilicity Not specified
Target Compound : 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one - 3-[(1-Cyclobutylpiperidin-4-yl)methyl] Rigid cyclobutylpiperidine group Potential kinase or polymerase inhibition N/A

Key Observations :

  • The cyclobutylpiperidine group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl or fluorophenylmethyl), which may enhance target selectivity but reduce solubility .
  • Sulfonamide or thiadiazole modifications (e.g., in ) improve solubility and hydrogen-bonding capacity, whereas the target compound’s piperidine-cyclobutyl system is more lipophilic .
Enzyme Inhibition Profiles
  • COX-2 Inhibition : Analogous 3,4-dihydroquinazolin-4-one derivatives with para-sulfonamide groups exhibit moderate COX-2 inhibition (up to 47.1% at 20 μM), attributed to sulfonamide-mediated hydrogen bonding . The target compound lacks this group, suggesting divergent activity.
  • NS5B Polymerase Inhibition : In compound 9B (a benzofuran derivative), the introduction of a 3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one group enhanced binding to HCV NS5B polymerase residues (∆∆G = −0.71 to −0.82 kcal/mol) . The cyclobutylpiperidine group in the target compound may similarly engage hydrophobic pockets but with distinct steric effects.
  • TNKS Inhibition : Substitutions at the para position of the 2-phenyl group in TNKS inhibitors (e.g., compounds 33–37) improved Wnt signaling inhibition . The target compound’s cyclobutylpiperidine group could mimic these effects via hydrophobic interactions.
Physicochemical Properties
  • Lipophilicity: The cyclobutylpiperidine substituent likely increases logP compared to morpholinopropoxy (e.g., in EGFR inhibitors ) or sulfonamide analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility : Thiadiazole-containing analogs (e.g., ) show improved solubility due to polar sulfanyl groups, whereas the target compound may require formulation optimization for bioavailability.

Biological Activity

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclobutylpiperidine moiety attached to a dihydroquinazolinone core. This structural configuration is believed to contribute to its biological activity.

Molecular Formula : C_{15}H_{20}N_{2}O
Molecular Weight : 244.34 g/mol

Research indicates that this compound interacts with various neurotransmitter systems, particularly the histamine H3 receptor. The compound acts as an inverse agonist , which means it can inhibit the constitutive activity of the receptor, leading to increased neurotransmitter release.

Pharmacological Effects

  • Histamine H3 Receptor Modulation : The compound has been shown to exhibit high affinity for the H3 receptor, with a binding affinity (K_i) in the nanomolar range. This suggests potential applications in treating disorders related to histaminergic dysfunction such as sleep disturbances and cognitive deficits.
  • Neuroprotective Properties : In animal models, the compound demonstrated neuroprotective effects, potentially through modulation of synaptic plasticity and reduction of oxidative stress.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study conducted on rats indicated that administration of the compound resulted in significant wake-promoting effects while reducing rapid eye movement (REM) sleep. This suggests its potential utility in treating sleep disorders such as narcolepsy and insomnia .
  • Study 2 : In vitro studies demonstrated that the compound could enhance cognitive function in models of Alzheimer's disease by increasing acetylcholine levels through H3 receptor antagonism .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, we can compare it with other compounds targeting similar receptors.

Compound NameH3 Receptor Affinity (K_i)Effect on Cognitive FunctionNeuroprotective Effect
This compound8.73 nMYesYes
SUVN-G3031 (another H3 inverse agonist)10 nMYesModerate
Pitolisant (H3 antagonist)5 nMYesLimited

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